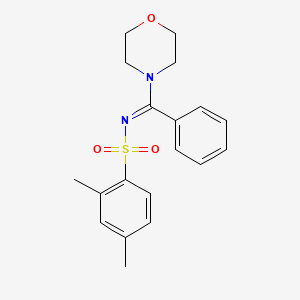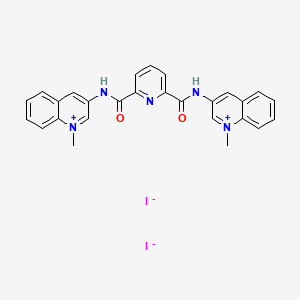
1-(3-methylphenyl)Pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylphenyl)Pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(3-methylphenyl)Pyrrolidine is characterized by a pyrrolidine ring and a phenyl ring with a methyl group at the 3rd position . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(3-methylphenyl)Pyrrolidine, can undergo various chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .科学的研究の応用
Enantioselective Catalysis 1-(3-methylphenyl)Pyrrolidine derivatives have been utilized in enantioselective catalysis. Specifically, diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine have been prepared and their structural chemistry investigated. These compounds, and their palladium(II) complexes, have shown potential in asymmetric Grignard cross-coupling reactions, contributing to the field of synthetic organic chemistry and the synthesis of complex, chiral molecules (Nagel & Nedden, 1997).
Synthesis of Pyrrolidines Pyrrolidines, including those based on the 1-(3-methylphenyl)Pyrrolidine structure, are significant due to their biological effects and industrial applications. The synthesis of pyrrolidines through [3+2] cycloaddition has been studied, showcasing their potential in creating biologically active compounds and substances for industrial use, such as dyes or agrochemicals (Żmigrodzka et al., 2022).
Synthesis of Anti-HIV Compounds Derivatives of 1-(3-methylphenyl)Pyrrolidine have been explored for their potential in medical applications. Specifically, they have been studied as potential anti-human immunodeficiency virus (HIV) agents. The structural and hydrogen bonding properties of these compounds contribute to their potential medicinal applications (Tamazyan et al., 2007).
Anticonvulsant Activity Compounds derived from 1-(3-methylphenyl)Pyrrolidine have been synthesized and evaluated for their anticonvulsant activity. These compounds, particularly those with specific substitutions, have shown protective properties in electrically induced seizures, contributing to research in neuropharmacology and the potential development of new treatments for epilepsy (Kamiński et al., 2013).
Phosphoinositide 3-Kinase Inhibitors Derivatives of 1-(3-methylphenyl)Pyrrolidine have been synthesized and evaluated for their potential as phosphoinositide 3-kinase (PI3K) inhibitors. The compounds showed significant inhibitory activity and potential for treating various cancers, contributing to oncology research and drug development (Muralidharan et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFRMYPYBPWQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)Pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)

![7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2487962.png)
![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)
![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)


![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)
![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

